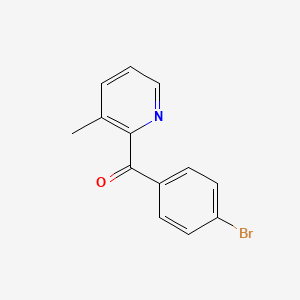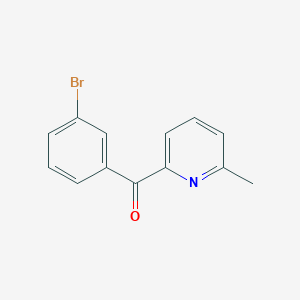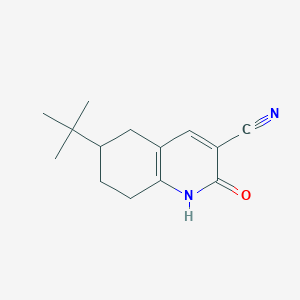![molecular formula C17H10F3N3O2 B1532362 2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione CAS No. 1221792-28-4](/img/structure/B1532362.png)
2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains an isoindole group, which is a polycyclic compound with two fused rings . The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a common substituent in organic chemistry and is known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the isoindole and pyridine rings would likely contribute to the compound’s aromaticity . The trifluoromethyl group would likely have a significant impact on the compound’s electronic properties due to its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoindole and pyridine rings, as well as the trifluoromethyl group. The pyridine ring is known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions . The trifluoromethyl group is also known to influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could influence the compound’s polarity, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its trifluoromethyl group and the pyridinyl moiety make it a candidate for creating compounds with enhanced pharmacokinetic properties, such as increased metabolic stability and improved bioavailability .
Anticancer Research
Isoindoline derivatives, including this compound, have been evaluated for their anticancer properties. Research suggests that they can induce cell cycle arrest and apoptosis in cancer cells, making them potential candidates for anticancer drug development .
Antimicrobial Agents
The amino and pyridinyl groups present in the compound provide a platform for synthesizing antimicrobial agents. These structural features are often found in molecules with antibacterial and antifungal activities, which can be further optimized for specific pathogens .
Chemical Synthesis
In synthetic chemistry, this compound can be used to introduce the isoindoline scaffold into more complex molecules. This is particularly useful in the development of novel organic compounds with potential applications in materials science and catalysis .
Biological Probes
Due to its distinctive structure, this compound can be modified to create biological probes. These probes can be used to study biological processes, enzyme activities, and receptor-ligand interactions within cells .
Agrochemical Research
The trifluoromethyl group is a common feature in agrochemicals due to its ability to resist degradation. This compound could be used as a starting point for developing new pesticides or herbicides with improved efficacy and environmental stability .
Neurological Studies
Compounds with an isoindoline structure have been associated with neurological activity. This makes them interesting candidates for the development of new treatments for neurodegenerative diseases or as tools to study the nervous system .
Material Science
The rigid structure of isoindoline derivatives provides opportunities in material science, such as the creation of novel polymers or small molecule organic semiconductors with specific electronic properties .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact with their targets and induce changes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the compound is stable at room temperature but may decompose when heated . It is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water . These properties may influence its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is stable at room temperature but may decompose when heated . may also affect its action and efficacy. Furthermore, the compound should be stored in a dark place under an inert atmosphere , indicating that light and oxygen may affect its stability.
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. For example, if it has potential uses in the pharmaceutical industry, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
Eigenschaften
IUPAC Name |
2-[3-[2-amino-5-(trifluoromethyl)pyridin-3-yl]prop-2-ynyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O2/c18-17(19,20)11-8-10(14(21)22-9-11)4-3-7-23-15(24)12-5-1-2-6-13(12)16(23)25/h1-2,5-6,8-9H,7H2,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNIRVNYMUNFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CC3=C(N=CC(=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678890 | |
| Record name | 2-{3-[2-Amino-5-(trifluoromethyl)pyridin-3-yl]prop-2-yn-1-yl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221792-28-4 | |
| Record name | 2-[3-[2-Amino-5-(trifluoromethyl)-3-pyridinyl]-2-propyn-1-yl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{3-[2-Amino-5-(trifluoromethyl)pyridin-3-yl]prop-2-yn-1-yl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



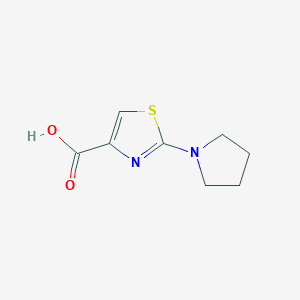

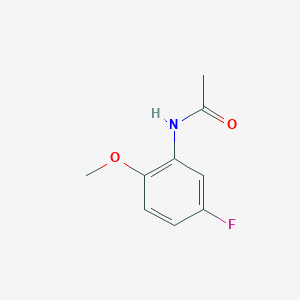
![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1532284.png)
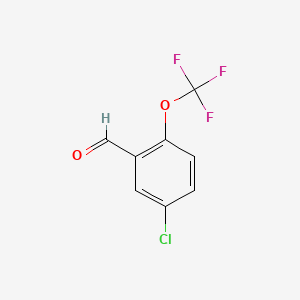
![2,2,2-trifluoroethyl N-[2-(4-methoxyphenoxy)pyridin-3-yl]carbamate](/img/structure/B1532286.png)

![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)
![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/structure/B1532289.png)
![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)
![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)
